3-bromo-4-[(4-methylphenyl)methoxy]benzoic Acid
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Overview
Description
3-bromo-4-[(4-methylphenyl)methoxy]benzoic acid is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a 4-[(4-methylphenyl)methoxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[(4-methylphenyl)methoxy]benzoic acid typically involves the bromination of 4-[(4-methylphenyl)methoxy]benzoic acid. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-[(4-methylphenyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Bromination: Uses bromine or NBS with catalysts like iron or AIBN in solvents like dichloromethane.
Major Products
Suzuki-Miyaura Coupling Products: Formation of biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
3-bromo-4-[(4-methylphenyl)methoxy]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-4-[(4-methylphenyl)methoxy]benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations to form new compounds. In biological systems, its mechanism would depend on the molecular targets it interacts with, such as enzymes or receptors, and the pathways it influences.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methoxybenzoic acid: Similar structure but lacks the 4-[(4-methylphenyl)methoxy] group.
4-bromo-2-hydroxybenzoic acid: Another brominated benzoic acid derivative with different functional groups.
Uniqueness
3-bromo-4-[(4-methylphenyl)methoxy]benzoic acid is unique due to the presence of both the bromine atom and the 4-[(4-methylphenyl)methoxy] group, which confer specific chemical reactivity and potential biological activity that are distinct from other similar compounds .
Properties
IUPAC Name |
3-bromo-4-[(4-methylphenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-10-2-4-11(5-3-10)9-19-14-7-6-12(15(17)18)8-13(14)16/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBSVFWKHFHGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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